Methyl 2-amino-3,3-difluorobutanoate
Description
Methyl 2-amino-3,3-difluorobutanoate is a fluorinated amino ester with the molecular formula C₅H₉F₂NO₂. This compound features a methyl ester group, an amine substituent at the second carbon, and two fluorine atoms at the third carbon of the butanoate backbone. Fluorinated amino esters are critical intermediates in pharmaceutical synthesis due to their ability to enhance metabolic stability and modulate physicochemical properties, such as lipophilicity and bioavailability .
Properties
CAS No. |
140647-77-4 |
|---|---|
Molecular Formula |
C5H9F2NO2 |
Molecular Weight |
153.13 g/mol |
IUPAC Name |
methyl 2-amino-3,3-difluorobutanoate |
InChI |
InChI=1S/C5H9F2NO2/c1-5(6,7)3(8)4(9)10-2/h3H,8H2,1-2H3 |
InChI Key |
XGBYRPAKIAUCHJ-UHFFFAOYSA-N |
SMILES |
CC(C(C(=O)OC)N)(F)F |
Canonical SMILES |
CC(C(C(=O)OC)N)(F)F |
Synonyms |
Butanoic acid, 2-amino-3,3-difluoro-, methyl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are selected for comparison based on shared functional groups, fluorine substitution patterns, or ester backbones:
Ethyl 2-amino-3,3-difluorobutanoate hydrochloride
- Molecular formula: C₆H₁₁F₂NO₂·HCl
- Molecular weight : 207.62 g/mol (free base: 151.16 g/mol)
- Key features : Ethyl ester (vs. methyl), hydrochloride salt form.
- Synthesis : Prepared via condensation and salt formation, as evidenced in Enamine Ltd’s building blocks catalogue .
- Applications : Used as a building block for bioactive molecules, leveraging its fluorine atoms for enhanced stability.
Ethyl 3-amino-4,4-difluorobutanoate
- Molecular formula: C₆H₁₁F₂NO₂
- Molecular weight : 175.16 g/mol
- Key features: Fluorines at C4 instead of C3; amino group at C3.
- Synthesis : Commercial availability (CAS 1599057-72-3) indicates scalable synthetic routes, likely involving fluorination of ketone precursors .
- Physicochemical properties: Predicted density 1.170 g/cm³ and boiling point 307.2°C, suggesting higher hydrophobicity compared to non-fluorinated analogs .
Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}butanoate
- Molecular formula: C₁₃H₁₈FNO₂
- Molecular weight : 239.29 g/mol
- Key features : Aromatic fluorophenyl group and extended alkyl chain.
- Synthesis : Derived from multi-step alkylation and esterification processes .
- Biological relevance : Structural similarity to neuroactive compounds, though specific activity data is unavailable.
Ethyl 3-(benzyl(methyl)amino)-2,2-difluoropropanoate
- Molecular formula: C₁₂H₁₅F₂NO₂
- Molecular weight : 243.25 g/mol
- Key features : Difluoro substitution at C2; benzyl-methylamine side chain.
- Properties : Predicted pKa 2.53, indicating moderate acidity at physiological pH .
Structural and Functional Analysis
Fluorine Substitution Patterns
- Ethyl 3-amino-4,4-difluorobutanoate: Fluorines at C4 may alter steric effects, influencing conformational flexibility .
Ester Group Impact
- Methyl vs. ethyl esters : Methyl esters (e.g., target compound) generally exhibit faster hydrolysis rates than ethyl esters, affecting metabolic stability .
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